N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine
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Overview
Description
N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethyl-3-methylpyridine with ethylamine in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, share some chemical properties and applications.
Pyridine Derivatives: Pyridine-based compounds also exhibit similar reactivity and can be used in comparable applications.
Uniqueness
N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine is unique due to its specific substitution pattern and the resulting electronic and steric properties. These features make it distinct from other similar compounds and contribute to its specific applications and reactivity.
Properties
Molecular Formula |
C12H19N3 |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N,2-diethyl-6-methyl-1,3-dihydropyrrolo[3,4-c]pyridin-7-amine |
InChI |
InChI=1S/C12H19N3/c1-4-13-12-9(3)14-6-10-7-15(5-2)8-11(10)12/h6,13H,4-5,7-8H2,1-3H3 |
InChI Key |
LYJPPZADNYDOIW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2CN(CC2=CN=C1C)CC |
Origin of Product |
United States |
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